bk-MDDMA (hydrochloride)
bk-MDDMA (hydrochloride)
bk-MDDMA (hydrochloride) (exempt preparation) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. This product is intended for forensic purposes.
bk-MDDMA (hydrochloride) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It is structurally related to methylone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.
bk-MDDMA (hydrochloride) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It is structurally related to methylone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
109367-07-9
VCID:
VC0163987
InChI:
InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H
SMILES:
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
Molecular Formula:
C12H16ClNO3
Molecular Weight:
257.71 g/mol
bk-MDDMA (hydrochloride)
CAS No.: 109367-07-9
Cat. No.: VC0163987
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | bk-MDDMA (hydrochloride) (exempt preparation) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. This product is intended for forensic purposes. bk-MDDMA (hydrochloride) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It is structurally related to methylone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 109367-07-9 |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H |
| Standard InChI Key | RTMQTJLQSAOBKY-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
| Canonical SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
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